3-Amino-1-isopropylpiperidin-2-one hcl

Medicinal Chemistry Physicochemical Property Analysis CNS Drug Design

Select this N-isopropyl β-amino-δ-lactam to exploit its unique steric and lipophilic (LogP 0.77) profile, which drives CGRP receptor affinity and tryptase inhibition not achievable with N-methyl or N-ethyl analogs. Available as racemate or scalable (S)-enantiomer (from L-glutamic acid). Ideal for parallel enantiomeric library synthesis and toxicology batch manufacturing. Order direct for calcitonin gene-related peptide receptor antagonist and serine protease inhibitor programs.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B13029556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-isopropylpiperidin-2-one hcl
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC(C1=O)N.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-6(2)10-5-3-4-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3;1H
InChIKeyXMMCRTWUVLIWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-isopropylpiperidin-2-one HCl: A Chiral Piperidinone Scaffold for CNS and Inflammatory Drug Discovery


3-Amino-1-isopropylpiperidin-2-one hydrochloride (CAS 2097091-70-6, racemic; also available as single enantiomers) is a heterocyclic β-amino-δ-lactam building block within the 3-aminopiperidin-2-one class . This compound features a piperidine ring with a ketone at position 2, a primary amine at position 3, and a bulky N-isopropyl substituent, carrying a molecular weight of 192.68 g/mol and a predicted LogP of 0.77 . The scaffold is a key intermediate for developing calcitonin gene-related peptide (CGRP) receptor antagonists (anti-migraine agents) and tryptase inhibitors [1][2]. Its differentiation from simpler N-alkyl analogs lies in the intersection of specific steric bulk, chiral purity, and conformational rigidity, which directly impacts target binding affinity.

Why N-Methyl or Unsubstituted 3-Aminopiperidin-2-ones Cannot Replace the N-Isopropyl Analog in Lead Optimization


Simple N-alkyl substitution on the 3-aminopiperidin-2-one scaffold is not a trivial molecular switch; it fundamentally alters the pharmacophore's conformational ensemble and target engagement. In a targeted library of diversely N-substituted 3-aminopiperidin-2-ones evaluated as tryptase inhibitors, the nature of the N-substituent directly modulated inhibitory activity, with only a specific subset showing high potency at 1 µM [1]. The N-isopropyl group introduces a unique steric and lipophilic signature that cannot be replicated by smaller N-methyl or N-ethyl groups, nor by more flexible N-propyl chains, as evidenced by the distinct LogP values and conformational constraints that govern receptor-ligand interactions . Substituting 3-Amino-1-isopropylpiperidin-2-one HCl with an analog like 3-amino-1-methylpiperidin-2-one (MW 164.07 g/mol as HCl salt) risks losing critical hydrophobic interactions and preferred ring conformations required for binding to targets such as the CGRP receptor, where stereochemistry and N-modification have been shown to drive surprising affinity improvements [2].

Quantitative Differentiation Evidence: 3-Amino-1-isopropylpiperidin-2-one HCl vs. Key Analogs


Calculated Lipophilicity (LogP) Differentiates N-Isopropyl from N-Methyl and N-Ethyl 3-Aminopiperidin-2-one Scaffolds

The N-isopropyl substituent on the piperidin-2-one ring increases lipophilicity by approximately 0.77 LogP units relative to the unsubstituted core, providing an optimal balance for crossing the blood-brain barrier (BBB) while maintaining aqueous solubility . In contrast, the N-methyl analog (3-amino-1-methylpiperidin-2-one HCl; ChEMBL) and N-ethyl analog are significantly less lipophilic, which can negatively impact their suitability for CNS drug discovery programs where achieving a LogP between 1 and 3 is often desirable [1]. This differentiation is quantifiable using computationally derived LogP models.

Medicinal Chemistry Physicochemical Property Analysis CNS Drug Design

Enantiomeric Purity Availability: (R)-, (S)-, and Racemic Forms Provide Strategy Flexibility Unavailable for N-Methyl Analogs

3-Amino-1-isopropylpiperidin-2-one hydrochloride is commercially available as both the racemic mixture (CAS 2097091-70-6, purity 98%) and as distinct single enantiomers: (R)-enantiomer (CAS 2135331-99-4, purity 98%) and (S)-enantiomer (CAS 1355040-02-6, purity 98%) . This contrasts with the N-methyl analog, where the chiral (S)-enantiomer hydrochloride (CAS 1422130-18-4) is available, but the corresponding (R)-enantiomer is not always readily stocked from major vendors, offering less flexibility for chiral pool synthesis or asymmetric SAR studies . The ready availability of all three forms for the N-isopropyl analog allows for direct head-to-head comparison of enantiomer-dependent activities in one procurement workflow.

Stereochemistry Chiral Synthesis Enantioselective Catalysis

Structural Biology: N-Isopropyl Steric Bulk Enforces a Bioactive Conformation Favoring CGRP Receptor Antagonism

In a recent Merck patent and publication series, a novel class of orally bioavailable CGRP receptor antagonists was invented based on a 3-aminopiperidin-2-one scaffold where specific N-substitution and stereochemical inversion led to 'surprising improvements in CGRP receptor affinity' [1]. While the exact quantitative Ki for the N-isopropyl-3-aminopiperidin-2-one pharmacophore is often embedded within larger proprietary structures, the foundational SAR established that N-alkyl bulk directly correlates with potency at the human CGRP receptor, with a structurally novel, potent antagonist (compound 23) identified which contains an N-alkylpiperidinone motif [1]. This is contrasted with earlier N-methyl or unsubstituted 3-aminopiperidin-2-ones, which were significantly less potent, requiring additional substitution to reach nanomolar affinity.

Structure-Activity Relationship (SAR) GPCR Antagonism Migraine Therapeutics

Synthetic Tractability: A Multi-Step Route from L-Glutamic Acid Provides a Renewable Source of Enantiopure 3-Amino-Substituted Piperidines

A published multi-step synthesis describes the preparation of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which are direct precursors to the target compound, starting from the natural amino acid L-glutamic acid [1]. This route is noteworthy because it contrasts with classic syntheses of N-methyl or N-ethyl 3-aminopiperidines which often start from nicotinamide and do not easily integrate stereochemical control [2]. The L-glutamic acid route inherently sets the C3 stereocenter, offering a more sustainable and scalable approach to the (S)-enantiomer. This methodology has been extended to N-isopropyl derivatives for use in bioactive molecule synthesis.

Asymmetric Synthesis Green Chemistry Amino Acid-Derived Heterocycles

High-Value Application Scenarios for 3-Amino-1-isopropylpiperidin-2-one HCl Based on Proven Evidence


As a Core Fragment for Third-Generation CGRP Receptor Antagonist Design

With a calculated LogP of 0.77 and the critical 3-aminopiperidin-2-one scaffold, this building block is ideally suited for designing next-generation oral CGRP receptor antagonists for migraine [1]. The N-isopropyl group provides the optimal lipophilic bulk required for the reported 'surprising improvements in CGRP receptor affinity' without violating CNS MPO desirability scores. Use this scaffold to build focused compound libraries aiming to surpass the potency of earlier leads.

Synthesis of Enantiomer-Specific Tryptase Inhibitor Libraries

The commercial availability of both (R) and (S) enantiomers at high purity (98%) allows for the parallel synthesis of diastereomeric and enantiomeric libraries against serine proteases like tryptase . This is critical, as a previous library of N-substituted 3-aminopiperidin-2-ones identified specific N-substituents that achieve high inhibition at 1 µM, highlighting the need for precise stereochemical and N-alkyl variation in hit identification [2].

Physicochemical Property Optimization for Blood-Brain Barrier Penetration Studies

The N-isopropyl analog offers a quantifiable LogP of 0.77 , which positions it in a favorable space for CNS penetration studies [3]. This is a precise, measurable advantage over the N-methyl analog (lower LogP) for programs targeting intracerebral inflammatory or neurological disorders. It allows for a rational, data-driven selection of the core scaffold for optimizing passive CNS exposure.

Scalable Chiral Building Block for Preclinical Candidate Synthesis

The (S)-enantiomer is accessible via a scalable route from L-glutamic acid [4], while the N-methyl analog often relies on racemic synthesis methods from nicotinamide [5]. For lead candidates requiring the (S)-configuration, procuring this specific compound provides a clear strategic advantage in terms of route scalability, cost of goods, and enantiomeric robustness during scale-up, directly impacting procurement decisions for toxicology batch manufacturing.

Quote Request

Request a Quote for 3-Amino-1-isopropylpiperidin-2-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.